molecular formula C10H12F3N B15311817 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine

Cat. No.: B15311817
M. Wt: 203.20 g/mol
InChI Key: DGWSTMUTHQNFOC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group, a tolyl group, and an amine group. This compound is of significant interest in various fields of research due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of alkenes or alkynes using reagents such as Togni’s reagent or Umemoto’s reagent . The reaction conditions often involve the use of a catalyst, such as piperazine, and are carried out under mild conditions to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(p-tolyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    3,3,3-Trifluoro-2-(p-tolyl)propanoic acid: Contains a carboxylic acid group instead of an amine.

    3,3,3-Trifluoro-2-(p-tolyl)propan-1-thiol: Features a thiol group instead of an amine.

Uniqueness

The presence of the amine group in 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine makes it particularly useful in the synthesis of amine-containing compounds, which are important in pharmaceuticals and agrochemicals. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3,3,3-trifluoro-2-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-7-2-4-8(5-3-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

DGWSTMUTHQNFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(F)(F)F

Origin of Product

United States

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